1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
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Description
1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one is a useful research compound. Its molecular formula is C21H19ClFNO3 and its molecular weight is 387.84. The purity is usually 95%.
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Biological Activity
1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with sigma receptors, effects on neurological processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines a benzofuran and piperidine moiety, alongside a 2-chloro-6-fluorophenyl group. This specific arrangement is believed to enhance its binding affinity to sigma receptors, which are implicated in various neurological disorders.
Feature | Description |
---|---|
Chemical Formula | C20H19ClFNO |
Molecular Weight | 343.82 g/mol |
Structural Characteristics | Spirocyclic structure with a benzofuran and piperidine ring |
Sigma Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant activity as sigma receptor ligands. Sigma receptors are known to play critical roles in modulating neurotransmitter release and neuroprotective effects.
- Binding Affinity : Studies using radiolabeled binding assays have shown that this compound exhibits high affinity for sigma-1 receptors, which are implicated in pain modulation and neuroprotection.
- Selectivity : Comparative studies suggest that modifications to the phenyl group can significantly impact the selectivity and affinity towards different sigma receptor subtypes.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in various preclinical studies:
- In vitro Studies : Cell culture experiments indicate that the compound can protect neuronal cells from oxidative stress-induced apoptosis.
- In vivo Studies : Animal models have demonstrated that administration of the compound can reduce neuroinflammation and improve cognitive function following induced neurodegeneration.
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of this compound in a rat model of Alzheimer's disease. The results indicated:
- Cognitive Improvement : Rats treated with the compound showed significant improvements in memory tasks compared to control groups.
- Biomarker Analysis : Decreased levels of amyloid-beta plaques were observed in treated rats, suggesting a potential mechanism for its neuroprotective effects.
Case Study 2: Pain Modulation
Another study focused on the analgesic properties of the compound in a neuropathic pain model:
- Pain Assessment : Behavioral tests indicated a marked reduction in pain sensitivity among treated animals.
- Mechanistic Insights : The analgesic effect was correlated with decreased expression of pro-inflammatory cytokines in spinal cord tissues.
Properties
IUPAC Name |
1'-[3-(2-chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO3/c22-17-6-3-7-18(23)15(17)8-9-19(25)24-12-10-21(11-13-24)16-5-2-1-4-14(16)20(26)27-21/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEFXPSQSVXJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.